molecular formula C19H22N6O B2701512 3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole CAS No. 2380083-69-0

3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole

Cat. No. B2701512
CAS RN: 2380083-69-0
M. Wt: 350.426
InChI Key: YUAXRIGLXROHKU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methyl group, a piperazine ring, a pyridazine ring, and an oxadiazole ring . These functional groups could potentially confer a variety of chemical properties to the compound, depending on their arrangement and the presence of other substituents.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine, pyridazine, and oxadiazole rings suggests that the compound could have a fairly rigid and planar structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to assess the safety and hazards of this compound .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

3-methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-3-5-16(6-4-14)17-7-8-18(22-21-17)25-11-9-24(10-12-25)13-19-20-15(2)23-26-19/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAXRIGLXROHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine

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